Nona-1,3,5-triene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

603959-49-5 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

nona-1,3,5-triene |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3 |

InChI Key |

HJDZTDLMEBIHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nona-1,3,5-triene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3,5-triene, a conjugated polyene with the molecular formula C9H14, represents a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthetic pathways. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines available computed data with established principles of organic chemistry to offer a thorough understanding of this compound. The guide includes a summary of computed physicochemical properties, a discussion of its stereoisomerism, and visualizations of its structure and a plausible synthetic route. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Structure

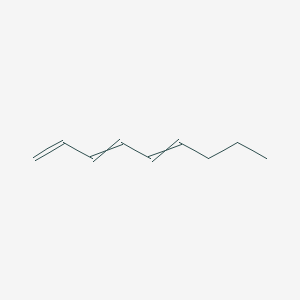

This compound is a hydrocarbon characterized by a nine-carbon chain containing three conjugated double bonds. This conjugation gives rise to specific electronic and spectroscopic properties. The general structure of this compound is presented below.

Caption: General Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H14 | PubChem[1] |

| Molecular Weight | 122.21 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 3.7 | PubChem (Computed)[1][2][3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2][3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1][2][3] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1][2][3] |

| Exact Mass | 122.109550447 g/mol | PubChem (Computed)[1][2][3] |

Stereoisomerism

The presence of three double bonds in this compound allows for multiple geometric isomers (E/Z isomerism). The double bonds at positions 1, 3, and 5 can each exist in either an E (trans) or Z (cis) configuration, leading to a total of 2^3 = 8 possible stereoisomers. The specific stereochemistry significantly influences the molecule's shape and can affect its physical properties and reactivity. PubChem lists several of these isomers, including (3E,5Z)-nona-1,3,5-triene and (3Z,5Z)-nona-1,3,5-triene.[2][3]

The diagram below illustrates the relationship between the different potential stereoisomers.

Caption: Stereoisomers of this compound.

Experimental Protocols

A thorough search of scientific literature did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. However, general methodologies for the synthesis of conjugated trienes are well-established in organic chemistry.

Potential Synthetic Pathways

The synthesis of conjugated trienes can be approached through various established organic reactions. While no specific protocol for this compound is available, methods such as the Wittig reaction, palladium-catalyzed cross-coupling reactions (e.g., Heck, Stille, Suzuki), and elimination reactions are commonly employed for the formation of carbon-carbon double bonds and could be adapted for the synthesis of this target molecule.

One plausible approach involves a Wittig reaction, which is a reliable method for forming alkenes from aldehydes or ketones. A potential retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis for this compound.

A general workflow for such a Wittig reaction would involve the deprotonation of an appropriate phosphonium (B103445) salt to form the ylide, followed by its reaction with a suitable aldehyde.

General Experimental Workflow (Hypothetical):

-

Ylide Formation: An ethyltriphenylphosphonium halide would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding ylide.

-

Reaction with Aldehyde: The freshly prepared ylide solution would then be reacted with hepta-2,4-dienal at low temperature. The reaction mixture would be allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to isolate the desired this compound isomer(s).

It is important to reiterate that this is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature regarding any specific signaling pathways in which this compound is involved, nor are there any reports on its biological activity. The study of this compound from a biological or pharmacological perspective appears to be an unexplored area of research.

Conclusion

This compound is a conjugated triene for which there is a significant lack of experimentally determined data. This guide has summarized the available computed properties and outlined the structural possibilities based on stereoisomerism. While specific experimental protocols are absent from the literature, established synthetic methods for conjugated systems provide a roadmap for its potential synthesis. The absence of information on its biological activity or involvement in signaling pathways suggests that this compound and its isomers could be interesting targets for future investigation in medicinal chemistry and drug discovery. Further experimental work is necessary to validate the computed properties and to explore the reactivity and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Nona-1,3,5-triene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene and its isomers are members of the conjugated polyene family, a class of organic compounds characterized by alternating single and double carbon-carbon bonds. This structural motif is of significant interest in various fields of chemistry, including organic synthesis, materials science, and chemical ecology. The conjugated system of π-electrons endows these molecules with unique electronic and spectroscopic properties, making them valuable building blocks for more complex molecules and functional materials. Furthermore, conjugated trienes are known to be components of insect pheromones, highlighting their potential role in biological signaling pathways.[1][2]

This technical guide provides a comprehensive overview of the synthetic routes to this compound and its isomers. It includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data in tabular format, and visualizations of synthetic workflows to aid in the understanding and practical application of these synthetic strategies.

Synthetic Strategies for this compound and its Isomers

The synthesis of conjugated trienes such as this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired stereochemistry of the double bonds and the availability of starting materials. Key synthetic strategies include the Wittig reaction, elimination reactions (dehydrohalogenation), and various cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4][5][6] For the synthesis of this compound, a suitable strategy involves the reaction of a C5 aldehyde with a C4 phosphorus ylide, or a C6 aldehyde with a C3 ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]

A plausible synthetic route to a this compound isomer via the Wittig reaction is depicted below. This workflow illustrates the formation of the phosphonium (B103445) salt, its deprotonation to form the ylide, and the subsequent reaction with an appropriate aldehyde.

Elimination Reactions

Elimination reactions, particularly dehydrohalogenation of alkyl halides, provide another viable route to introduce double bonds and construct conjugated systems.[7][8][9][10][11] This method typically involves the treatment of a suitable di- or tri-haloalkane with a strong base to induce the elimination of hydrogen halide molecules, leading to the formation of a triene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product, although the use of a bulky base can favor the Hofmann product (less substituted alkene).[12] The stereochemistry of the resulting double bonds is often dependent on the stereochemistry of the starting material and the reaction conditions.

The following diagram illustrates a conceptual workflow for the synthesis of a nonatriene via a double dehydrohalogenation reaction.

Cross-Coupling Reactions

Modern organic synthesis offers a variety of powerful cross-coupling reactions that can be employed for the construction of conjugated polyenes.[7][12][13] Methods such as the Suzuki, Stille, and Negishi couplings allow for the stereospecific formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[13] These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid (Suzuki), a vinylstannane (Stille), or a vinylzinc reagent (Negishi), catalyzed by a palladium complex. The stereochemistry of the starting vinyl partners is generally retained in the product, offering excellent control over the geometry of the newly formed double bonds.

A generalized workflow for the synthesis of a conjugated triene using a cross-coupling strategy is presented below.

Experimental Protocols

While specific protocols for the synthesis of this compound are not abundantly available in the literature, the following represents a detailed experimental procedure for the synthesis of a related conjugated diene, (Z)- and (E)-1,3-nonadiene, which can be adapted and extended for the synthesis of the target trienes.[14]

Synthesis of (Z)- and (E)-1,3-Nonadiene [14]

-

Materials:

-

Precursor compound (5.4 g)

-

Potassium tert-butoxide (6.75 g)

-

Tetrahydrofuran (THF)

-

tert-Butanol

-

Anhydrous magnesium sulfate

-

Water

-

-

Procedure:

-

A solution of potassium tert-butoxide (6.75 g) in 100 mL of a 1:9 THF:tert-butanol mixture is prepared and cooled in an ice bath.[14]

-

The precursor compound (5.4 g) is dissolved in 20 mL of 1:9 THF:tert-butanol and added dropwise to the cold potassium tert-butoxide solution.[14]

-

The reaction mixture is stirred in the ice bath for 1 hour and then at room temperature for 30 minutes.[14]

-

The reaction is quenched by the addition of 200 mL of water.[14]

-

The product is extracted with pentane (2 x 75 mL).[14]

-

The combined organic layers are washed with water (4 x 150 mL).[14]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield an oil.[14]

-

The crude product is purified by distillation to give 1.79 g (72% yield) of a 2:1 mixture of (Z)- and (E)-1,3-nonadiene.[14]

-

-

Characterization: The product mixture is characterized by NMR, IR, and capillary GC analysis to confirm the structure and determine the isomeric ratio.[14]

Data Presentation

The following tables summarize the computed physical and chemical properties of this compound and some of its isomers, as obtained from public databases.[9][15][16][17][18]

Table 1: Physical and Chemical Properties of this compound and its Isomers

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | This compound | C₉H₁₄ | 122.21 | 3.7 |

| (3Z,5Z)-Nona-1,3,5-triene | (3Z,5Z)-nona-1,3,5-triene | C₉H₁₄ | 122.21 | 3.7 |

| (3E,5Z)-Nona-1,3,5-triene | (3E,5Z)-nona-1,3,5-triene | C₉H₁₄ | 122.21 | 3.7 |

| Nona-1,3,8-triene | nona-1,3,8-triene | C₉H₁₄ | 122.21 | 3.6 |

Table 2: Spectroscopic Data of a Related Compound: (E)-1,3-Nonadiene [14]

| Spectroscopic Technique | Key Data |

| NMR | A 2:1 mixture of (Z)- and (E)-1,3-nonadiene was established. |

| IR | Data consistent with the presence of conjugated double bonds. |

| Capillary GC | Confirmed the presence of two isomers in a 2:1 ratio. |

Note: Detailed experimental spectroscopic data for this compound and its specific isomers are limited in the publicly available literature. The data presented for (E)-1,3-nonadiene is illustrative of the characterization techniques employed.

Conclusion

The synthesis of this compound and its isomers can be approached through several well-established synthetic methodologies, including the Wittig reaction, elimination reactions, and various cross-coupling reactions. The choice of a particular synthetic route will be dictated by the desired stereochemistry of the final product and the availability of starting materials. While detailed experimental protocols and comprehensive characterization data for these specific trienes are not extensively documented, the general principles and procedures outlined in this guide provide a solid foundation for their successful synthesis and characterization in a research setting. Further investigation into the biological roles of these compounds, particularly as potential insect pheromones, could open up new avenues for their application in pest management and chemical ecology.

References

- 1. scienceopen.com [scienceopen.com]

- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 9. Generation of acyclic trienes and cyclic dienes by mild dehydration and dehydrohalogenation in aprotic media - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]

- 13. An Alkoxide-Directed Alkyne–Allene Cross-Coupling for Stereoselective Synthesis of 1,4-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Nona-1,3,5-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for nona-1,3,5-triene, a conjugated polyene of interest in various chemical research domains. The document outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for the characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions are based on the chemical structure of (E,E)-nona-1,3,5-triene and serve as a reliable reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals characteristic signals for the olefinic and aliphatic protons. The conjugated system leads to a downfield shift for the protons on the double bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.25 - 6.05 | m | 2H | H-3, H-4 |

| 5.80 - 5.60 | m | 2H | H-2, H-5 |

| 5.20 - 5.00 | m | 2H | H-1 |

| 2.10 | q | 2H | H-7 |

| 1.45 | sextet | 2H | H-8 |

| 0.95 | t | 3H | H-9 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the sp² hybridized carbons of the triene system and the sp³ hybridized carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| 136.5 | C-3 |

| 132.0 | C-5 |

| 130.5 | C-4 |

| 129.0 | C-2 |

| 117.5 | C-1 |

| 35.0 | C-7 |

| 22.5 | C-8 |

| 13.5 | C-9 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound highlights key vibrational modes characteristic of a conjugated triene.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1600 | Medium (multiple bands) | C=C stretch (conjugated) |

| 1465 | Medium | -CH₂- bend |

| 1380 | Medium | -CH₃ bend |

| 1000 - 650 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the hydrocarbon chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 122 | 40 | [M]⁺ (Molecular Ion) |

| 93 | 60 | [M - C₂H₅]⁺ |

| 79 | 100 | [C₆H₇]⁺ (Tropylium ion) |

| 67 | 50 | [C₅H₇]⁺ |

| 55 | 30 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound and similar olefinic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 30-200.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by identifying the mass-to-charge ratio of the major fragment ions and propose their structures based on logical bond cleavages.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nona-1,3,5-triene: A Technical Overview of its Physicochemical Properties and Reactivity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nona-1,3,5-triene. Due to the limited availability of experimental data for this specific compound, this document primarily relies on computed properties and general principles of conjugated triene chemistry. The information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] It belongs to the class of conjugated trienes, characterized by a system of alternating double and single bonds, which significantly influences its chemical behavior and spectroscopic properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem[1][2] |

| Molecular Weight | 122.21 g/mol | PubChem[1][2] |

| XLogP3 | 3.7 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 4 | PubChem[1][2] |

Chemical Reactivity

The conjugated triene system in this compound is the primary determinant of its chemical reactivity. This system allows for the delocalization of π-electrons across the six carbon atoms, leading to enhanced stability and characteristic reactions.

Diels-Alder Reaction

As a conjugated diene (within the triene system), this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition used to form six-membered rings. The reactivity of the triene will depend on its conformation (s-cis vs. s-trans) and the nature of the dienophile.

References

An In-depth Technical Guide to the Stereoisomers and Geometric Isomers of Nona-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene is a conjugated polyene with the molecular formula C₉H₁₄. The presence of multiple carbon-carbon double bonds in its structure gives rise to stereoisomerism, specifically geometric isomerism. This guide provides a detailed overview of the possible stereoisomers of this compound, their properties, and general experimental protocols for their synthesis and characterization. Understanding the distinct spatial arrangements of these isomers is crucial for applications in materials science and as intermediates in organic synthesis, where stereochemistry can significantly influence physical properties and reaction outcomes.

The structure of this compound features three double bonds. The terminal double bond at the C1 position does not exhibit geometric isomerism as one of the carbon atoms is bonded to two identical hydrogen atoms. However, the internal double bonds at the C3 and C5 positions can each exist in either an E (entgegen) or Z (zusammen) configuration. This results in a total of 2² = 4 possible geometric isomers.

The four geometric isomers of this compound are:

-

(3E,5E)-nona-1,3,5-triene

-

(3E,5Z)-nona-1,3,5-triene

-

(3Z,5E)-nona-1,3,5-triene

-

(3Z,5Z)-nona-1,3,5-triene

This document will delve into the computed physicochemical properties of these isomers and present representative methodologies for their synthesis and analysis.

Physicochemical Properties of this compound Isomers

| Property | (3Z,5Z)-nona-1,3,5-triene | (3E,5Z)-nona-1,3,5-triene | (3E,5E)-nona-1,3,5-triene | (3Z,5E)-nona-1,3,5-triene |

| Molecular Formula | C₉H₁₄ | C₉H₁₄ | C₉H₁₄ | C₉H₁₄ |

| Molecular Weight | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol |

| XLogP3-AA | 3.7 | 3.7 | Data not available | Data not available |

| Hydrogen Bond Donor Count | 0 | 0 | Data not available | Data not available |

| Hydrogen Bond Acceptor Count | 1 | 1 | Data not available | Data not available |

| Rotatable Bond Count | 4 | 4 | Data not available | Data not available |

| Exact Mass | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol |

| Monoisotopic Mass | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol |

Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound isomers are scarce in the literature. Therefore, this section provides generalized methodologies based on established procedures for similar conjugated trienes. These protocols are intended to serve as a starting point for researchers in the field.

Stereoselective Synthesis

The synthesis of specific geometric isomers of conjugated trienes often requires stereoselective methods. Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and palladium-catalyzed cross-coupling reactions are common strategies to control the geometry of the newly formed double bonds.[1][3]

A representative synthetic approach could involve a sequential Wittig reaction. For example, to synthesize (3E,5E)-nona-1,3,5-triene, one could start with a C6 aldehyde already containing a trans double bond and react it with a C3 ylide.

Representative Protocol for Wittig-based Synthesis:

-

Preparation of the Phosphonium (B103445) Ylide: A suitable C3 alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or DMSO to generate the ylide.

-

Wittig Reaction: The C6 aldehyde, for instance, (E)-hex-2-enal, is dissolved in an appropriate solvent and cooled. The freshly prepared ylide solution is then added dropwise to the aldehyde solution.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound isomer.

Separation and Purification of Isomers

A mixture of geometric isomers can often be separated using chromatographic techniques that are sensitive to the different shapes of the molecules.

-

Preparative Gas Chromatography (pGC): For volatile compounds like this compound, pGC is a powerful technique for separating isomers on a preparative scale.[4][5][6] The choice of the stationary phase is critical for achieving good resolution.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for the separation of geometric isomers.[7][8][9] Columns with specific selectivities, such as those based on cholesterol or phenyl stationary phases, can be particularly effective.[10]

Representative Protocol for pGC Separation:

-

Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen.

-

Optimization of Conditions: The oven temperature program, carrier gas flow rate, and injection volume are optimized to achieve baseline separation of the isomers.

-

Fraction Collection: The effluent from the column is split, with a small portion going to a detector (e.g., FID or MS) and the major portion directed to a collection system. Fractions corresponding to each isomer peak are collected in cooled traps.

-

Purity Analysis: The purity of the collected fractions is verified by analytical GC-MS.

Characterization of Isomers

The individual isomers of this compound can be characterized using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the double bonds.[11][12] The coupling constants (J-values) between the vinylic protons can distinguish between E and Z isomers. For E isomers, the vicinal coupling constant is typically in the range of 12-18 Hz, while for Z isomers, it is smaller, usually between 7-12 Hz. 2D NMR techniques like COSY and NOESY can further aid in the complete structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers. While the mass spectra of geometric isomers are often very similar, their retention times in the gas chromatogram will differ, allowing for their identification and quantification in a mixture.[13]

Representative Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to confirm the structure and assign the stereochemistry of each double bond.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]

- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 11. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vurup.sk [vurup.sk]

A Technical Guide to the Synthesis of Nona-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of nona-1,3,5-triene, a conjugated triene of interest in various chemical research and development sectors. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Introduction

This compound is a nine-carbon conjugated polyene with the molecular formula C₉H₁₄. Its conjugated system of double bonds imparts specific chemical and physical properties that make it a valuable synthon in organic chemistry. The stereochemistry of the double bonds can lead to various isomers, with the all-(E) isomer often being a primary target in stereoselective synthesis. The principal methods for the synthesis of this compound and other conjugated polyenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which allow for the controlled formation of carbon-carbon double bonds.

Core Synthetic Methodologies

The construction of the this compound backbone is most effectively achieved through olefination reactions that couple smaller carbonyl and phosphorus-stabilized carbanion fragments.

The Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl or aryl substituents) tend to produce (Z)-alkenes.[1]

For the synthesis of this compound, a plausible disconnection involves the reaction of a C5 aldehyde with a C4 phosphonium ylide, or a C4 aldehyde with a C5 phosphonium ylide. For instance, the reaction of pent-2-enal with a C4 ylide would be a convergent approach.

The Horner-Wadsworth-Emmons (HWE) Reaction

A powerful modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[2] A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity.[2][3] This makes it particularly suitable for the synthesis of all-(E)-nona-1,3,5-triene. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[4]

Quantitative Data Summary

While specific literature detailing the synthesis of this compound with comprehensive quantitative data is scarce, the following table summarizes typical yields and conditions for analogous conjugated diene and triene syntheses using the Horner-Wadsworth-Emmons reaction, which can be extrapolated for the target molecule.

| Reaction Type | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| HWE Olefination | Generic Aldehyde | Stabilized Phosphonate | K₂CO₃ | THF/H₂O (1:1) | RT | 2 | - | Predominantly E | [3] |

| HWE Olefination | Generic Aldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | - | High | >95:5 (E) | [2] |

| HWE Olefination | Generic Aldehyde | Still-Gennari Phosphonate | KHMDS | THF/18-crown-6 | -78 | - | High | Predominantly Z | [3] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound, based on established procedures for the Horner-Wadsworth-Emmons reaction.

Protocol 1: Synthesis of (E,E)-Nona-1,3,5-triene via Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible two-step synthesis starting from crotonaldehyde.

Step 1: Synthesis of Diethyl (E)-penta-2,4-dien-1-ylphosphonate

This intermediate is synthesized via an Arbuzov reaction.

-

Materials:

-

(E)-1-bromopenta-2,4-diene

-

Triethyl phosphite (B83602)

-

-

Procedure:

-

A mixture of (E)-1-bromopenta-2,4-diene (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-130 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

The resulting crude diethyl (E)-penta-2,4-dien-1-ylphosphonate is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Step 2: Horner-Wadsworth-Emmons reaction to form (E,E)-Nona-1,3,5-triene

-

Materials:

-

Diethyl (E)-penta-2,4-dien-1-ylphosphonate

-

Butyraldehyde (B50154) (Butanal)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (E)-penta-2,4-dien-1-ylphosphonate (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

The resulting solution of the phosphonate carbanion is cooled back to 0 °C.

-

A solution of butyraldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with hexane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure (E,E)-nona-1,3,5-triene.

-

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the two-step synthesis of this compound.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

Caption: The key steps in the Horner-Wadsworth-Emmons reaction mechanism.

References

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Nona-1,3,5-triene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and potential biological activities of nona-1,3,5-triene derivatives. This document consolidates available scientific information, presenting it in a structured format with detailed experimental protocols and data visualization to support further research and development in this area.

Introduction

This compound is a volatile organic compound with a conjugated triene system. Its various isomers and substituted derivatives are of interest due to their potential presence in natural sources and their predicted biological activities. While research on this compound derivatives is not as extensive as for other terpenoids, existing data suggests their potential role in chemical ecology and as leads for novel therapeutic agents. This guide aims to collate the current knowledge and provide a framework for future investigation.

Discovery and Natural Occurrence

The natural occurrence of this compound derivatives is not widely documented, with current evidence pointing towards marine algae as a potential source.

Algal Volatile Organic Compounds

The brown alga Dictyopteris membranacea is a notable producer of a variety of volatile organic compounds, particularly C11-hydrocarbons.[1] While direct isolation of this compound from this alga has not been explicitly reported in readily available literature, the presence of structurally related C11-hydrocarbons, such as dictyopterenes, suggests that this compound derivatives could be present as minor constituents of its essential oil.[2][3] The characteristic "ocean smell" of this genus is attributed to these volatile secondary metabolites.

Further investigation into the volatile fraction of Dictyopteris species is warranted to confirm the presence and identify the specific isomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are essential for their isolation, characterization, and for understanding their biological activity.

| Property | This compound[4] | (3Z,5Z)-nona-1,3,5-triene[5] | (3E,5Z)-nona-1,3,5-triene[6] |

| Molecular Formula | C9H14 | C9H14 | C9H14 |

| Molecular Weight | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol |

| XLogP3-AA | 3.7 | 3.7 | 3.7 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 3 | 3 | 3 |

| Exact Mass | 122.109550447 Da | 122.109550447 Da | 122.109550447 Da |

| Monoisotopic Mass | 122.109550447 Da | 122.109550447 Da | 122.109550447 Da |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

| Heavy Atom Count | 9 | 9 | 9 |

| Complexity | 107 | 107 | 107 |

Potential Biological Activities

While specific biological activities of this compound derivatives are not yet well-documented, the known bioactivities of other algal volatile organic compounds and polyenes suggest potential antifungal properties. Marine macroalgae are known to produce a variety of secondary metabolites with antifungal activity, often attributed to the disruption of fungal cell membranes.[7] Volatile organic compounds produced by various microorganisms have also demonstrated significant antifungal effects against plant pathogens like Botrytis cinerea.[8][9]

Given the structural similarities to other bioactive volatile compounds, it is hypothesized that this compound derivatives may exhibit antifungal activity. Further research is required to isolate these compounds and screen them against a panel of relevant fungal pathogens.

Experimental Protocols

Isolation of Volatile Compounds from Dictyopteris membranacea

A suitable method for the extraction of volatile compounds from Dictyopteris membranacea is focused microwave-assisted hydrodistillation (FMAHD).[2][3]

Protocol:

-

Sample Preparation: Freshly collected algal material should be cleaned of epiphytes and debris and air-dried.

-

Extraction:

-

Place a known quantity of the dried and powdered algal material in a distillation flask.

-

Add distilled water to the flask.

-

Perform extraction using a focused microwave-assisted hydrodistillation apparatus. The microwave power and extraction time should be optimized for maximum yield of volatile compounds.

-

-

Collection: The essential oil is collected from the Clevenger-type apparatus, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.

Characterization of this compound Derivatives

The isolated essential oil should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify its components.

GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

For confirmation of structure and stereochemistry, individual components can be isolated by preparative GC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Bioassay

The antifungal activity of the isolated essential oil and purified this compound derivatives can be assessed using a broth microdilution method.[9]

Protocol:

-

Fungal Strains: A panel of relevant fungal pathogens (e.g., Botrytis cinerea, Aspergillus niger, Candida albicans).

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast cell suspension in a suitable broth medium (e.g., Potato Dextrose Broth for molds, RPMI-1640 for yeasts).

-

Microplate Preparation:

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Include a positive control (a known antifungal agent) and a negative control (broth medium with the solvent used to dissolve the test compounds).

-

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Assessment of Growth Inhibition: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by this compound derivatives. Based on the proposed antifungal activity, it is plausible that these compounds, like other lipophilic volatile compounds, could act by disrupting the fungal cell membrane integrity. This disruption can lead to leakage of cellular contents and ultimately cell death.[7]

Future research should focus on elucidating the precise mechanism of action, which could involve studies on membrane fluidization, ergosterol (B1671047) binding, or inhibition of membrane-bound enzymes.

Conclusion and Future Directions

This compound derivatives represent a class of volatile organic compounds with potential for discovery from natural sources, particularly marine algae. While their natural occurrence and biological activities are currently underexplored, this guide provides a foundational framework for their investigation. Future research should prioritize the following:

-

Definitive Identification: Comprehensive analysis of the volatile fractions of Dictyopteris species and other potential algal and fungal sources to confirm the presence of this compound derivatives.

-

Bioactivity Screening: A broad screening of the antifungal, antibacterial, and cytotoxic activities of isolated this compound isomers and their derivatives.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by these compounds to understand their biological effects.

-

Synthetic Strategies: Development of efficient synthetic routes to produce various this compound derivatives for structure-activity relationship (SAR) studies.

The exploration of these volatile compounds may lead to the discovery of novel bioactive molecules with applications in the pharmaceutical and agrochemical industries.

References

- 1. The Natural Products and Pharmacological Biodiversity of Brown Algae from the Genus Dictyopteris | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 2. tandfonline.com [tandfonline.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Marine Macroalgae, a Source of Natural Inhibitors of Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]

Methodological & Application

Application Note: Synthesis of Nona-1,3,5-triene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,3,5-triene is a conjugated polyene that serves as a valuable building block in organic synthesis. Its extended system of alternating double and single bonds makes it a useful component in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such polyenes is a fundamental task in organic chemistry, with the Wittig reaction being a prominent and versatile method for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound using a Wittig olefination strategy.

Overall Reaction Scheme

The synthesis of this compound can be achieved through the Wittig reaction between crotonaldehyde (B89634) and the ylide generated from pent-2-en-1-yltriphenylphosphonium bromide. This two-step process involves the initial preparation of the phosphonium (B103445) salt followed by the in-situ generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Step 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide

Step 2: Synthesis of this compound via Wittig Reaction

Experimental Protocols

Materials and Equipment

| Reagent/Equipment |

| Triphenylphosphine (B44618) (PPh₃) |

| 1-bromo-2-pentene |

| Toluene (B28343), anhydrous |

| Diethyl ether |

| n-Butyllithium (n-BuLi) in hexanes |

| Tetrahydrofuran (B95107) (THF), anhydrous |

| Crotonaldehyde |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) |

| Round-bottom flasks |

| Magnetic stirrer and stir bars |

| Reflux condenser |

| Argon or Nitrogen gas supply |

| Syringes and needles |

| Separatory funnel |

| Rotary evaporator |

| Flash chromatography system |

| Silica (B1680970) gel |

| Hexane (B92381) |

| Ethyl acetate |

| NMR spectrometer |

| IR spectrometer |

| Mass spectrometer |

Protocol 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add triphenylphosphine (26.2 g, 100 mmol).

-

Add 100 mL of anhydrous toluene to the flask and stir the mixture until the triphenylphosphine is completely dissolved.

-

Slowly add 1-bromo-2-pentene (14.9 g, 100 mmol) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Collect the white precipitate by vacuum filtration and wash it with 50 mL of cold diethyl ether.

-

Dry the solid under vacuum to obtain pent-2-en-1-yltriphenylphosphonium bromide.

Protocol 2: Synthesis of this compound

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add pent-2-en-1-yltriphenylphosphonium bromide (41.1 g, 100 mmol).

-

Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension via syringe while maintaining the temperature below 5 °C. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve crotonaldehyde (7.0 g, 100 mmol) in 50 mL of anhydrous THF.

-

Slowly add the crotonaldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with 100 mL of diethyl ether.

-

Separate the organic layer, and wash it with 50 mL of water and then 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is a mixture of this compound isomers and triphenylphosphine oxide.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain the desired this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄ | [5][6][7] |

| Molecular Weight | 122.21 g/mol | [5][6][7] |

| Theoretical Yield | 12.22 g | |

| Expected Experimental Yield | 7.3 - 9.8 g (60-80%) | [8] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~160-162 °C |

Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.50-5.50 (m, 6H, olefinic protons), 2.10 (q, 2H, -CH₂-CH₃), 1.00 (t, 3H, -CH₂-CH₃), 1.80-1.70 (m, 3H, allylic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 135-125 (olefinic carbons), 25.5 (-CH₂-), 13.5 (-CH₃) |

| IR (neat, cm⁻¹) | ~3020 (C-H stretch, olefinic), ~2960, 2930, 2870 (C-H stretch, aliphatic), ~1650, 1600 (C=C stretch), ~970 (trans C-H bend) |

| Mass Spec (EI, m/z) | 122 (M⁺) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][3]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Wittig reaction. The described methodology is robust and can be adapted for the synthesis of other conjugated polyenes. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this important organic transformation.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. orgosolver.com [orgosolver.com]

- 5. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciepub.com [sciepub.com]

Applications of Nona-1,3,5-triene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential uses of nona-1,3,5-triene in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its reactivity as a conjugated triene makes it a potentially valuable, though underutilized, building block for the construction of complex cyclic and bicyclic systems. The applications outlined below are based on well-established principles of pericyclic reactions, including electrocyclizations and cycloaddition reactions.

Application Note 1: Electrocyclization of this compound for the Synthesis of Seven-Membered Rings

Introduction: Electrocyclization reactions are intramolecular pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product with one fewer pi bond. For a 1,3,5-triene system, a 6π-electron electrocyclization can occur to form a cyclohexadiene derivative. In the case of this compound, this reaction provides a pathway to substituted cycloheptadiene systems, which are valuable precursors for the synthesis of various natural products and pharmaceutical agents containing seven-membered rings.

Theoretical Framework: Under thermal conditions, the 6π-electrocyclization of a 1,3,5-triene proceeds via a disrotatory mechanism, as predicted by the Woodward-Hoffmann rules. The stereochemistry of the resulting product is dependent on the geometry of the starting triene. For (3E,5E)-nona-1,3,5-triene, a disrotatory ring closure would lead to the formation of cis-5-propyl-6-methyl-1,3-cyclohexadiene. Conversely, the (3Z,5E)-isomer would yield the trans diastereomer. This stereospecificity allows for precise control over the stereochemistry of the newly formed chiral centers.

Significance in Drug Development: Seven-membered carbocycles are core structures in a variety of bioactive natural products and synthetic drugs. The ability to construct these rings with defined stereochemistry from acyclic precursors like this compound offers a powerful synthetic strategy. The resulting cycloheptadiene can be further functionalized through various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to access a diverse range of complex molecular architectures.

Logical Workflow for Electrocyclization

Caption: Logical workflow for the synthesis of a substituted cyclohexadiene from this compound.

Experimental Protocol: Thermal Electrocyclization of (3E,5E)-Nona-1,3,5-triene

Objective: To synthesize cis-5-propyl-6-methyl-1,3-cyclohexadiene via thermal 6π-electrocyclization of (3E,5E)-nona-1,3,5-triene.

Materials:

-

(3E,5E)-Nona-1,3,5-triene (1.0 eq)

-

Anhydrous toluene (B28343)

-

Inert gas (Argon or Nitrogen)

-

Heavy-walled sealed reaction tube

Procedure:

-

A solution of (3E,5E)-nona-1,3,5-triene (e.g., 1.22 g, 10 mmol) in anhydrous toluene (20 mL) is prepared in a dry, heavy-walled reaction tube equipped with a magnetic stir bar.

-

The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which could potentially lead to side reactions.

-

The reaction tube is sealed under an inert atmosphere (Argon).

-

The sealed tube is placed in a preheated oil bath at 180-200 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

After completion (typically 12-24 hours), the reaction tube is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford the desired cis-5-propyl-6-methyl-1,3-cyclohexadiene.

Characterization: The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and NOESY experiments to establish the cis relationship between the propyl and methyl groups.

Application Note 2: Diels-Alder Cycloaddition of this compound

Introduction: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. As a conjugated triene, this compound can act as the diene component in this powerful carbon-carbon bond-forming reaction. This provides a route to highly functionalized cyclohexene (B86901) derivatives.

Theoretical Framework: this compound can potentially react through either its 1,3- or 3,5-diene system. The reactivity and regioselectivity will be influenced by both steric and electronic factors. For instance, in a reaction with an electron-deficient dienophile like maleic anhydride (B1165640), the terminal 1,3-diene system is likely to be more reactive. The reaction is expected to proceed via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.

Significance in Drug Development: The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the rapid construction of cyclic systems with high stereocontrol. By using this compound as the diene, complex bicyclic or polycyclic frameworks can be accessed, which are prevalent in many classes of pharmaceuticals. The resulting cyclohexene adduct can be readily converted to other functional groups, providing a versatile platform for the synthesis of diverse compound libraries for drug screening. A notable application of a related substructure, 3,6-dimethyl[4.3.0]this compound, is in the synthesis of the potent antitumor agent (±)-Hydroxymethylacylfulvene, where a Pauson-Khand cycloaddition is employed to construct the core ring system.[1]

Reaction Pathway for Diels-Alder Cycloaddition

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

-

This compound (1.0 eq)

-

Maleic anhydride (1.1 eq)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a solution of this compound (e.g., 1.22 g, 10 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (1.08 g, 11 mmol).

-

The reaction mixture is flushed with an inert gas (Argon) and heated to reflux (approximately 110 °C).

-

The progress of the reaction is monitored by TLC, observing the consumption of the starting materials.

-

Upon completion (typically 4-8 hours), the reaction is cooled to room temperature.

-

If a precipitate forms upon cooling, it is collected by filtration, washed with cold toluene, and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel.

Characterization: The structure of the resulting adduct should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The stereochemistry of the adduct can be determined by 2D NMR techniques.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table presents hypothetical but plausible data for the described reactions, based on similar transformations found in the literature.

| Reaction Type | Reactants | Product | Conditions | Yield (%) | Diastereomeric Ratio |

| Electrocyclization | (3E,5E)-Nona-1,3,5-triene | cis-5-Propyl-6-methyl-1,3-cyclohexadiene | Toluene, 190 °C, 18 h | 75-85 | >95:5 (cis:trans) |

| Diels-Alder | This compound, Maleic Anhydride | Cyclohexene adduct | Toluene, reflux, 6 h | 80-90 | N/A |

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles for analogous systems. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.

References

Application Notes and Protocols for the Use of Conjugated Trienes in Diels-Alder Reactions

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the formation of six-membered rings with high stereospecificity and regioselectivity. Conjugated trienes, such as 1,3,5-hexatriene (B1211904), can serve as the 4π-electron component (diene) in these reactions, reacting with a 2π-electron component (the dienophile) to yield substituted cyclohexene (B86901) derivatives. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents.

This document provides an overview of the application of 1,3,5-hexatriene in Diels-Alder reactions, including typical reaction conditions, expected outcomes, and detailed experimental protocols.

Reaction Principles

In the context of a conjugated triene like 1,3,5-hexatriene, the Diels-Alder reaction can proceed through two primary pathways, involving either the terminal or the internal diene system. The regioselectivity is largely governed by electronic and steric factors of both the triene and the dienophile. For the reaction to occur, the diene must adopt an s-cis conformation.

A generalized workflow for a Diels-Alder reaction involving a conjugated triene is depicted below.

Data Presentation: Representative Diels-Alder Reactions of Conjugated Dienes

The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of conjugated dienes with common dienophiles. Note that yields and reaction times are highly dependent on the specific substrates and conditions used.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride (B1165640) | Toluene | Reflux | 0.25 | ~10.5% | [1] |

| Anthracene | Maleic Anhydride | Xylene | Reflux (~140) | 0.5 | High | [2] |

| 1,3-Butadiene | Maleic Anhydride | Xylene | Reflux (~140) | - | - | [3] |

Note: Specific yield data for the reaction of 1,3,5-hexatriene with these dienophiles under these exact conditions were not found in the surveyed literature. The data presented is for structurally related dienes to provide a representative overview.

Experimental Protocols

The following protocols are detailed methodologies for conducting Diels-Alder reactions with a conjugated diene.

Protocol 1: Synthesis of a Substituted Cyclohexene Derivative using a Substituted Hexadiene and Maleic Anhydride

This protocol is adapted from a procedure using (E,E)-2,4-hexadien-1-ol and maleic anhydride and is representative of a typical thermal Diels-Alder reaction.[1]

Materials:

-

(E,E)-2,4-hexadien-1-ol (or other suitable conjugated diene)

-

Maleic Anhydride

-

Toluene (anhydrous)

-

25 mL Round-bottom flask

-

Reflux condenser

-

Stir bar

-

Heating mantle or hot plate with a water bath

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

To a 25 mL round-bottom flask, add the conjugated diene (e.g., 0.4 g of (E,E)-2,4-hexadien-1-ol) and an equimolar amount of maleic anhydride (e.g., 0.4 g).

-

Add approximately 5 mL of anhydrous toluene and a magnetic stir bar.

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle or on a hot plate with a water bath.

-

Heat the mixture to reflux and maintain reflux for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

To ensure complete crystallization of the product, cool the flask in an ice bath for 10 minutes. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate the process.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold toluene to remove any unreacted starting materials.

-

Allow the product to air dry on the filter paper.

-

For further purification, the crude product can be recrystallized from toluene.[1]

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Protocol 2: General Procedure for Diels-Alder Reaction in a High-Boiling Solvent

This protocol is a general method suitable for less reactive dienes that require higher temperatures.[2]

Materials:

-

Conjugated diene (e.g., Anthracene as a model)

-

Dienophile (e.g., Maleic Anhydride)

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube

-

Heating mantle

-

Büchner funnel and filter flask

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

In a dry round-bottom flask, combine the diene and the dienophile in equimolar amounts.

-

Add a suitable volume of anhydrous xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux using a heating mantle (approximately 140 °C for xylene).

-

Maintain reflux for the required reaction time (typically 30 minutes to several hours, depending on the reactivity of the substrates).

-

Allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Isolate the product by vacuum filtration.

-

Wash the crystals with a small amount of a solvent in which the product has low solubility at room temperature (e.g., ethyl acetate) to remove residual xylene and any soluble impurities.[2]

-

Dry the product and determine the yield and purity.

Applications of Cycloadducts

The cyclohexene derivatives formed from Diels-Alder reactions of conjugated trienes are versatile intermediates. The resulting bicyclo[4.2.0]octene core from the reaction of 1,3,5-hexatriene is a key structural motif in various applications.

-

Polymer Chemistry: Bicyclo[4.2.0]octene derivatives can serve as monomers in alternating ring-opening metathesis polymerization (AROMP) to produce polymers with well-defined, alternating structures.[4]

-

Pharmaceuticals: The bicyclo[4.2.0]octatriene scaffold is found in compounds with potential therapeutic applications, including those with adrenoreceptor-related activity.[5][6]

-

Natural Product Synthesis: The ability of the Diels-Alder reaction to create complex cyclic systems with high stereocontrol makes it a valuable tool in the total synthesis of natural products. The bicyclo[4.2.0]octane core is a feature in some natural products, and its synthesis is often approached via cycloaddition reactions.[7]

Conclusion

While specific data for nona-1,3,5-triene is limited, the principles and protocols outlined using the representative 1,3,5-hexatriene and related dienes provide a solid foundation for researchers exploring the use of conjugated trienes in Diels-Alder reactions. The versatility of this reaction allows for the synthesis of a wide array of complex cyclic molecules with significant potential in materials science and drug development. It is recommended that for any new combination of a conjugated triene and dienophile, small-scale optimization of reaction conditions be performed to achieve the desired outcome.

References

- 1. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. scribd.com [scribd.com]

- 4. Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicyclo(4.2.0)1,3,5-octatriene derivatives,a process for their preparation and pharmaceutical compositions containing them - Patent ZA-84261-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE3460834D1 - Derivatives of bicyclo(4.2.0)octatriene-1,3,5, their preparation and their therapeutical application - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Polymerization of Nona-1,3,5-triene

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the polymerization of nona-1,3,5-triene. The information presented herein is based on established principles for the polymerization of analogous conjugated dienes and trienes. These protocols are intended as a starting point for research and will require significant optimization and experimental validation for the specific monomer, this compound.

General Application Note: Polymerization of this compound

This compound is a conjugated triene, and its structure suggests that it can undergo polymerization through several mechanisms, including anionic, cationic, free-radical, and coordination polymerization. The conjugated system allows for 1,2-, 3,4-, 5,6-, 1,4-, and 1,6-addition, leading to a variety of possible polymer microstructures. The choice of polymerization method will significantly influence the polymer's molecular weight, microstructure, and properties. For applications in drug development and materials science, achieving control over these parameters is crucial. Living polymerization techniques, particularly living anionic polymerization, are expected to offer the best control over molecular weight and polydispersity.

Anionic Polymerization of this compound

Anionic polymerization is well-suited for conjugated dienes and is often used to produce polymers with well-defined microstructures and low polydispersity.[1] The polymerization proceeds via a carbanionic propagating species and is typically initiated by organolithium compounds. The solvent plays a critical role in determining the microstructure of the resulting polymer.

Hypothetical Data Summary: Anionic Polymerization

| Parameter | Condition 1 (Non-polar solvent) | Condition 2 (Polar solvent) |

| Initiator | sec-Butyllithium (sec-BuLi) | sec-Butyllithium (sec-BuLi) |

| Solvent | Cyclohexane (B81311) | Tetrahydrofuran (THF) |

| Temperature | 50 °C | -78 °C |

| Reaction Time | 2-24 hours | 1-12 hours |

| Monomer:Initiator Ratio | 100:1 to 1000:1 | 100:1 to 1000:1 |

| Expected Predominant Microstructure | 1,4- and 1,6-addition | 1,2- and 3,4-addition |

| Expected Molecular Weight (Mn) | Controlled by Monomer:Initiator ratio | Controlled by Monomer:Initiator ratio |

| Expected Polydispersity Index (PDI) | < 1.1 | < 1.1 |

Hypothetical Experimental Protocol: Living Anionic Polymerization

-

Preparation of Reactor: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is assembled. The reactor is purged with high-purity nitrogen for at least 30 minutes.

-

Solvent and Monomer Purification: Cyclohexane (or THF) is purified by passing it through activated alumina (B75360) columns. This compound is purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.

-

Reaction Setup: The purified solvent is transferred to the reactor via cannula. The reactor is then brought to the desired temperature (50 °C for cyclohexane, -78 °C for THF).

-

Initiation: A calculated amount of sec-BuLi solution in cyclohexane is injected into the reactor via a gas-tight syringe.

-

Polymerization: The purified this compound is added dropwise to the stirred initiator solution. The reaction mixture is allowed to stir for the designated time. An aliquot may be taken for kinetic analysis.

-

Termination: The polymerization is terminated by injecting a small amount of degassed methanol (B129727).

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.

-